molecular formula C7H14O3 B1254587 Ethyl (2s,3s)-3-hydroxy-2-methylbutanoate

Ethyl (2s,3s)-3-hydroxy-2-methylbutanoate

Cat. No.: B1254587
M. Wt: 146.18 g/mol
InChI Key: BZFWGBFTIQSEBN-WDSKDSINSA-N
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Description

Ethyl (2s,3s)-3-hydroxy-2-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

ethyl (2S,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1

InChI Key

BZFWGBFTIQSEBN-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)[C@H](C)O

Canonical SMILES

CCOC(=O)C(C)C(C)O

Synonyms

ethyl (2S,3S)-3-hydroxy-2-methylbutanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 6 L Erlenmeyer flask containing Baker's yeast (100 g) and sucrose (150 g) was added tap water (1000 mL) and the reaction mixture was mechanically stirred at room temperature for 0.5 h. Ethyl 2-methylacetoacetate (10 g, 0.0694 mol) was added to the reaction mixture and stirring continued for 24 h. Sucrose (50 g) was added and stirring continued for another 24 h. Hyflo super cel (50 g) was added to the reaction mixture and filtered through a sintered glass funnel. The aqueous solution was then extracted with ether (1.5 L), dried over sodium sulfate, and filtered. The solvent ether was removed via simple distillation to obtain ethyl 3-hydroxy-2-methylbutyrate (10 g, 100%) as a mixture of two isomers: 1H NMR (CDCl3) δ 1.18-1.30 (18H, m), 2.47-2.52 (2H, m), 3.85-3.91 (1H, m), 4.05-4.10 (1H, m), 4.13-4.21 (4H, m).
Name
sucrose
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Sucrose
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-methyl-3-hydroxybutyrate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl 2-methyl-3-oxo-butyrate was used to replace for ethyl acetoacetate. Yield 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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